2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol
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Overview
Description
2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound is characterized by the presence of a formyl group, a pyrrolidinylcarbonyl group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol typically involves the following steps:
Formation of the Pyrrolidinylcarbonyl Intermediate: The initial step involves the preparation of the pyrrolidinylcarbonyl intermediate through the reaction of pyrrolidine with a suitable acylating agent.
Aldol Condensation: The intermediate is then subjected to aldol condensation with a suitable aldehyde to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-4-(3-pyrrolidinylcarbonylphenyl)phenol.
Reduction: 2-Hydroxymethyl-4-(3-pyrrolidinylcarbonylphenyl)phenol.
Substitution: 2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenyl ethers or esters.
Scientific Research Applications
2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The pyrrolidinylcarbonyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-4-(3-pyrrolidinylcarbonylphenyl)phenol can be compared with other phenolic compounds such as:
- 2-Formylphenol
- 4-(3-Pyrrolidinylcarbonyl)phenol
- 2-Formyl-4-hydroxyphenylacetic acid .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the formyl and pyrrolidinylcarbonyl groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-16-11-14(6-7-17(16)21)13-4-3-5-15(10-13)18(22)19-8-1-2-9-19/h3-7,10-12,21H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGAZUXCHFBDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685366 |
Source
|
Record name | 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-81-4 |
Source
|
Record name | 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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